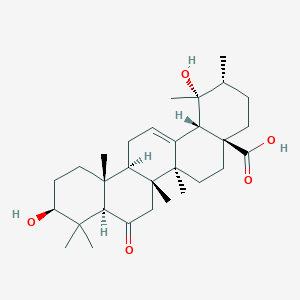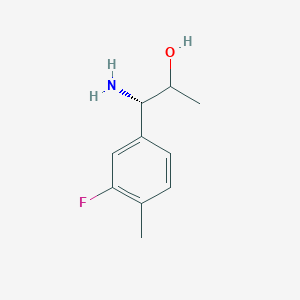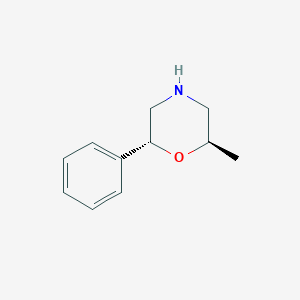![molecular formula C13H11F3O2 B13057962 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Trifluoromethyl)phenyl)bicyclo[111]pentane-1-carboxylic acid is a compound characterized by its unique bicyclo[111]pentane structure, which is a rigid and strained ring system The presence of a trifluoromethyl group attached to the phenyl ring adds to its chemical stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the desired functional groups.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the compound’s binding affinity to target proteins or enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has similar structural features but with difluoro substitution, which can affect its reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has two carboxylic acid groups, which can lead to different reactivity and applications compared to the mono-carboxylic acid derivative.
Uniqueness
The unique combination of the trifluoromethyl group, phenyl ring, and bicyclo[1.1.1]pentane core in 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid imparts distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications, setting it apart from similar compounds.
特性
分子式 |
C13H11F3O2 |
|---|---|
分子量 |
256.22 g/mol |
IUPAC名 |
3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(17)18/h1-4H,5-7H2,(H,17,18) |
InChIキー |
AZQIUGFFJQTUEE-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
![4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)



![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)

![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)


![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)


![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
